molecular formula C11H17NO2S B12772216 Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- CAS No. 71539-35-0

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)-

Cat. No.: B12772216
CAS No.: 71539-35-0
M. Wt: 227.33 g/mol
InChI Key: FYTOAZIRBXNPKZ-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of two methoxy groups and a methylthio group attached to the benzene ring, along with an ethanamine side chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: Introduction of methoxy groups to the benzene ring.

    Thiomethylation: Introduction of the methylthio group.

    Amine Introduction: Attachment of the ethanamine side chain.

Each of these steps requires specific reagents and conditions. For example, methoxylation can be achieved using methanol and a suitable catalyst, while thiomethylation might involve the use of methylthiol and a base.

Industrial Production Methods

Industrial production of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or methylthio groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, 3,4-dimethoxy-: Similar structure but lacks the methylthio group.

    Benzeneethanamine, 3,5-dimethoxy-4-methyl-: Similar but with a methyl group instead of a methylthio group.

    Benzeneethanamine, 3,4,5-trimethoxy-: Contains three methoxy groups without the methylthio group.

Uniqueness

Benzeneethanamine, 3,5-dimethoxy-4-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

CAS No.

71539-35-0

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(3,5-dimethoxy-4-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C11H17NO2S/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3

InChI Key

FYTOAZIRBXNPKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1SC)OC)CCN

Origin of Product

United States

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